O-Isobutyl ethylthiocarbamate

Description

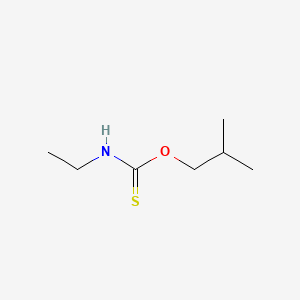

Structure

3D Structure

Properties

IUPAC Name |

O-(2-methylpropyl) N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZPXZFXOANPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069060 | |

| Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-53-2 | |

| Record name | O-(2-Methylpropyl) N-ethylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-isobutyl ethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of O Isobutyl Ethylthiocarbamate

Advanced Synthetic Methodologies

The synthesis of O-Isobutyl ethylthiocarbamate, a compound of significant industrial interest, has been the subject of extensive research to develop efficient, high-yield, and environmentally benign production processes. These efforts have led to the development of several advanced synthetic methodologies, including one-pot reactions, catalytic routes, and modified classical approaches.

One-Pot Reaction Optimization for High Yield and Purity

One-pot synthesis offers a streamlined and efficient approach to producing this compound by minimizing the need to isolate intermediate compounds. mdpi.comresearchgate.net This method typically involves the reaction of isobutanol, carbon disulfide, and potassium hydroxide (B78521) to form potassium isobutyl xanthate. mdpi.comresearchgate.net This intermediate is then chlorinated to produce isobutyl chlorothioformate, which subsequently undergoes aminolysis with ethylamine (B1201723) to yield the final product. mdpi.comresearchgate.net

Optimization of this one-pot process has been a key focus of research, with studies investigating the impact of varying reactant molar ratios, reaction times, and temperatures to maximize yield and purity. mdpi.comresearchgate.netresearchgate.net For instance, a study detailed several methods (A, B, and C) for optimizing the synthesis of N-ethyl-O-isobutyl thiocarbamate. Method C, which involved aminolysis in methylene (B1212753) chloride after separating xylene and sulfur from an aqueous xanthate solution, resulted in the highest yield of 82.5% and a purity of 98.9%. mdpi.comresearchgate.net Method A also achieved a satisfactory yield and purity (81.2% and 98.5%, respectively) by doubling the amount of amine used. mdpi.com These optimized one-pot methods provide a simple procedure with a high degree of conversion, making them suitable for industrial-scale production. mdpi.comresearchgate.net

Table 1: Optimization of N-ethyl-O-isobutyl thiocarbamate Synthesis

| Method | Key Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Method A | Doubled amount of amine used during aminolysis. | 81.2 | 98.5 |

| Method C | Aminolysis in methylene chloride after separation of xylene and sulfur. | 82.5 | 98.9 |

Exploration of Catalytic Synthesis Routes

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Various catalysts have been explored to facilitate the reaction, often leading to milder reaction conditions and improved yields. researchgate.net For example, the synthesis of thiocarbamates from thiols and isocyanates can be performed in the presence of catalysts, either with or without a solvent. mdpi.com

Phase transfer catalysts (PTCs) are particularly effective in reactions involving immiscible reactants, a common scenario in thiocarbamate synthesis. google.comtcichemicals.com PTCs, such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336, tetrabutylammonium (B224687) bromide) and crown ethers, facilitate the transfer of reactants between aqueous and organic phases, thereby accelerating the reaction rate. google.comtcichemicals.com The use of PTCs allows for reactions to be carried out under mild conditions and can simplify the work-up procedure. google.comtcichemicals.com In the context of thiocarbamate synthesis, PTCs can be employed in the initial step of forming O,S-dialkyldithiocarbonates from organic halides and potassium xanthogenates. google.com The same onium salts can then catalyze the subsequent transposition to S,S-dialkyl-dithiocarbonates, allowing for a sequential, one-pot process. google.com

Modified Xanthate Esterification-Aminolysis Approaches

The traditional method for synthesizing thiocarbamates involves a two-step process of xanthate esterification followed by aminolysis. smolecule.comgoogle.comgoogle.com This method is often favored for industrial production due to its potential for high yields and efficiency. smolecule.com The process begins with the esterification of a xanthate with a haloalkane or chloroacetic acid to form an intermediate xanthate ester. google.com This intermediate then reacts with an amine in an aminolysis step to produce the desired thiocarbamate. google.comgoogle.com

Modifications to this approach have been developed to address certain drawbacks, such as the formation of difficult-to-separate by-products like alkyl mercaptans. google.com One such modification involves using 2-haloethanol for the esterification, producing an O-alkyl-S-hydroxyethyl xanthate intermediate. google.com This intermediate is then reacted with an amine. google.com A key advantage of this modification is that the O-alkyl-S-hydroxyethyl xanthate intermediate is insoluble in water, allowing for simple separation by oil-water separation, leading to a higher quality intermediate. google.com

Reactant Stoichiometry and Reaction Condition Optimization

Careful control of reactant stoichiometry and reaction conditions is paramount for maximizing the yield and purity of this compound. Research has shown that varying the molar ratios of reactants such as isobutyl alcohol, carbon disulfide, and potassium hydroxide, along with optimizing reaction time and temperature, significantly impacts the outcome of the synthesis. mdpi.comresearchgate.netresearchgate.net

For instance, in one-step catalytic synthesis methods, the molar ratio of xanthate to amine is typically in the range of 1:1.0-2.0, and the molar ratio of xanthate to catalyst is 1:0.01-0.05. google.com The reaction temperature is often maintained between 70-80°C for 8-12 hours to achieve high purity. google.com In another optimized procedure, a 10% excess of carbon disulfide was used, and the aminolysis was conducted with a doubled amount of amine, where part of the amine also served to neutralize the hydrochloric acid formed during the reaction. mdpi.com While this procedure was more complex, it resulted in slightly higher yields. mdpi.com

Table 2: Optimized Reaction Parameters for Thiocarbamate Synthesis

| Parameter | Optimized Range/Value | Reference |

|---|---|---|

| Xanthate:Amine Molar Ratio | 1:1.0 - 1:2.0 | google.com |

| Xanthate:Catalyst Molar Ratio | 1:0.01 - 1:0.05 | google.com |

| Reaction Temperature (°C) | 70 - 80 | google.com |

| Reaction Time (hours) | 8 - 12 | google.com |

| Yield of N-ethyl-O-isobutyl thiocarbamate (%) | 82.5 | mdpi.comresearchgate.net |

| Purity of N-ethyl-O-isobutyl thiocarbamate (%) | 98.9 | mdpi.comresearchgate.net |

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The synthesis is a multi-step process, and identifying the intermediates and transition states provides valuable insights for improving reaction efficiency and minimizing by-product formation. mdpi.com

The proposed reaction mechanism for the one-pot synthesis involves four subsequent steps. mdpi.com The first step is the formation of potassium alkyl xanthate from an alcohol, carbon disulfide, and potassium hydroxide. mdpi.com The xanthate is then converted to an alkyl chlorothioformate intermediate via chlorination. mdpi.com Finally, aminolysis of the chlorothioformate with an amine yields the desired O-isobutyl thiocarbamate. mdpi.com

To confirm this proposed mechanism, studies have involved the isolation and identification of reaction intermediates at various stages of the reaction. mdpi.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS/MS) have been employed to analyze samples taken after each reaction step. mdpi.com These analyses have successfully confirmed the formation of potassium alkyl xanthate and diethyl/dibutyl dixanthate as key intermediates, thus validating the assumed reaction pathway. mdpi.com

This reaction demonstrates that, under optimized conditions, the primary by-product is sulfur, which has commercial value, and the process generates wastewater with a low environmental impact. mdpi.com

Identification and Characterization of Reaction Intermediates

The multi-step synthesis of this compound proceeds through several identifiable intermediate compounds. The mechanism has been confirmed by isolating these intermediates at specific reaction times and determining their structures using spectrometric techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). mdpi.comresearchgate.net

The proposed mechanism involves the following key stages and intermediates: mdpi.com

Xanthate Formation: The reaction is initiated by the formation of potassium isobutyl xanthate from isobutanol, potassium hydroxide, and carbon disulfide. mdpi.com

Chlorination and Dixanthate Formation: The introduction of chlorine gas leads to the formation of isobutyl dixanthate and a persulphide dixanthate. mdpi.com

Chlorothioformate Formation: Continued chlorination causes the heterolysis of the persulphide dixanthate bond, forming O-isobutyl chlorothioformate. This process may also involve the formation of a sulphene chloride intermediate, which then decomposes to O-isobutyl chlorothioformate and elemental sulfur. mdpi.com

Aminolysis: The final product, this compound, is formed when the O-isobutyl chlorothioformate reacts with an amine. mdpi.com

During this synthesis, an undesirable side reaction can also occur, leading to the formation of isobutyl xanthogenic acid anhydride. mdpi.com The characterization of the primary intermediates is crucial for understanding the reaction pathway and optimizing conditions to favor the desired product.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Compound | Role in Synthesis |

|---|---|

| Potassium Isobutyl Xanthate | Initial product from isobutanol, CS₂, and KOH. mdpi.com |

| Isobutyl Dixanthate | Formed during the initial chlorination phase. mdpi.com |

| O-Isobutyl chlorothioformate | Key thioacylating agent formed from dixanthate chlorination. mdpi.com |

Analysis of Reaction Kinetics and Thermodynamics

The kinetics of this compound synthesis are complex, involving multiple reaction steps. Studies have focused on optimizing reaction parameters to achieve high yields, which provides indirect insight into the reaction kinetics. mdpi.comresearchgate.net The aminolysis of aryl thiocarbamates, a reaction analogous to the final step of the synthesis, has been shown to follow second-order kinetics. psu.edu

The rate of thiocarbamate formation can be influenced by several factors:

Reactant Concentration: The molar ratios of the reactants, including the amine and the chlorinating agent, are critical for driving the reaction to completion and maximizing yield. mdpi.comresearchgate.net

Temperature: The reaction is typically conducted within a specific temperature range (e.g., 35-45 °C) to ensure a sufficient reaction rate without promoting the formation of undesirable byproducts. mdpi.com

Kinetic studies on the aminolysis of related thiocarbamates suggest a concerted mechanism involving a hydrogen-bonded cyclic transition state. psu.edu The ethyl group of the ethylamine is believed to provide a strong "push" to expel the leaving group in the tetrahedral transition state, enhancing the reaction rate compared to other substituents like a phenyl group. psu.edu The reaction between amines and carbonyl sulfide (B99878) to form thiocarbamates has been described as a complex process that can be modeled by either a zwitterion intermediate or a termolecular reaction mechanism, with the observed reaction order in the amine ranging between 1 and 2. tubitak.gov.tr

Thermodynamic data for the specific synthesis of this compound is not widely published. However, studies of related reactions, such as the aminolysis of aryl thiocarbamates, show large, negative entropies of activation (ΔS‡), which is consistent with a highly ordered, cyclic transition state. psu.edu The optimization of the synthesis of N-ethyl-O-isobutyl thiocarbamate has yielded data on the efficiency of different methods, reflecting the practical application of kinetic and thermodynamic principles.

Table 2: Optimization of N-ethyl-O-isobutyl thiocarbamate Synthesis

| Method | Molar Ratio (Xanthate:Amine) | Yield (%) | Purity (%) |

|---|---|---|---|

| Method A | 1:2 | 81.2 | 98.5 |

| Method C | Not specified | 82.5 | 98.9 |

Data sourced from a study on optimizing one-pot synthesis procedures. mdpi.comresearchgate.net

Adsorption Mechanisms and Interfacial Chemistry in Mineral Flotation

Fundamental Principles of O-Isobutyl Ethylthiocarbamate as a Flotation Collector

Thionocarbamates, as a class of collectors, are valued for their effectiveness in the flotation of sulfide (B99878) minerals. cnfreereagent.com They are known to be more selective collectors against pyrite (B73398) than xanthates and are more stable in acidic solutions. 911metallurgist.com The collecting power and selectivity of thionocarbamates are influenced by the nature of the substituent groups attached to the nitrogen and oxygen atoms. 911metallurgist.commdpi.com For instance, an electron-withdrawing group adjacent to the C=S group can weaken the collector's bonding to the mineral surface. 911metallurgist.com

The general mechanism involves the collector molecule adsorbing onto the mineral surface, rendering it hydrophobic. This allows the mineral particle to attach to air bubbles and be carried to the froth layer for collection. The specific performance of this compound would be determined by the interplay of its isobutyl and ethyl groups, which dictates its electronic properties and steric interactions at the mineral-water interface.

Selective Adsorption Phenomena on Sulfide Mineral Surfaces

The selectivity of thionocarbamates stems from their differential adsorption onto various sulfide minerals. Research on related compounds provides insights into the expected behavior of this compound.

Chalcopyrite and Pyrite Interfacial Interactions

Studies on similar thionocarbamates consistently show a stronger affinity for chalcopyrite (CuFeS₂) over pyrite (FeS₂). 911metallurgist.comresearchgate.net This selectivity is a key advantage in copper sulfide ore processing. For example, O-isopropyl-N-ethyl thionocarbamate (IPETC) is an effective collector for separating copper sulfide from pyrite under low alkaline conditions. researchgate.net The interaction is believed to occur primarily with the copper sites on the chalcopyrite surface. researchgate.net The weaker interaction with pyrite contributes to its depression, allowing for a clean separation. cnfreereagent.comcnlitereagent.com

Galena and Sphalerite Surface Chemistry

The separation of galena (PbS) from sphalerite (ZnS) using thionocarbamate collectors is also an area of study, though less documented than copper-iron separations. Studies using IPETC have shown better floatability for chalcopyrite compared to galena, suggesting a preferential adsorption on copper-bearing minerals over lead-bearing ones. mdpi.comresearchgate.net The competitive adsorption between the collector and hydroxyl ions (OH⁻) plays a significant role, with galena's floatability being more sensitive to increases in pH. mdpi.comresearchgate.net For sphalerite, flotation typically requires activation with copper sulfate, which allows thiol collectors to adsorb effectively. researchgate.net Thionocarbamates are generally used for the selective flotation of copper minerals away from sphalerite. researchgate.net

Elemental Sulfur Recovery Mechanisms

Thionocarbamates have demonstrated potential as effective collectors for elemental sulfur. Research on IPETC has shown its superior collecting power and selectivity for elemental sulfur compared to other collectors like xanthates. mdpi.com The adsorption mechanism is described as a chemical process involving the formation of covalent bonds between the sulfur and oxygen atoms of the collector molecule and the elemental sulfur surface. mdpi.com

Molecular Interactions with Metal Ions and Mineral Surfaces

The interaction between thionocarbamate collectors and mineral surfaces is a complex process involving chemisorption and the formation of surface complexes.

Formation of Metal-Thiocarbamate Surface Complexes

The adsorption of thionocarbamates on sulfide minerals often involves direct chemical bonding. Studies using Fourier Transform Infrared Spectroscopy (FTIR) on related compounds have shown that adsorption can occur through the sulfur atom, or through both the sulfur and oxygen atoms of the thionocarbamate molecule, depending on conditions like pH. 911metallurgist.commdpi.com For instance, with IPETC on copper minerals, the interaction is directly with copper atoms on the mineral surface. researchgate.net The formation of these metal-collector complexes at the surface is what imparts hydrophobicity to the mineral, enabling flotation. acs.org Research on a modified collector, O-isobutyl-N-hydroxyethyl thionocarbamate (IBHETC), confirmed selective adsorption on the chalcopyrite surface through the synergistic action of its functional groups, forming a complex with copper. acs.org

Influence of Sulfur Atom on Metal Sulfide Binding

The efficacy of this compound as a collector in the flotation of sulfide minerals is fundamentally linked to the chemical activity of its sulfur atom. The adsorption onto metal sulfide surfaces is primarily a chemical process, where the sulfur atom acts as the principal binding site, forming covalent bonds with metal ions on the mineral lattice. This interaction is analogous to mechanisms observed in similar thiol collectors, where the thiol sulfur and, in some cases, carbonyl oxygen atoms bind to the mineral. researchgate.net The formation of these S-metal bonds is the critical step that renders the mineral surface hydrophobic, a prerequisite for its attachment to air bubbles and subsequent recovery in the froth phase. The reactivity of the sulfur atom, and thus the strength of the collector-mineral bond, can be influenced by the electronic environment within the thiocarbamate molecule. This chemical adsorption process is often a complex, multistep pathway that can involve electron transfer prior to the formation of the covalent S-metal bond. researchgate.net

Computational Chemistry Approaches to Adsorption Studies

To elucidate the complex interactions at the collector-mineral interface, researchers employ a variety of computational chemistry techniques. mdpi.com These methods provide atomic-level insights that are often difficult to obtain through experimental means alone. mdpi.com Molecular dynamics (MD) simulations, for instance, are used to model the dynamic behavior of systems, including interactions between minerals and reagents under varying conditions of pressure and temperature. mdpi.com Such computational approaches are invaluable for building predictive models and optimizing the performance of collectors like this compound in mineral extraction processes. mdpi.commdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules and solids. mpg.de In the context of mineral flotation, DFT is applied to analyze the electronic properties of this compound and its interaction with mineral surfaces. mdpi.com By calculating properties such as the distribution of electron density, molecular orbital energies, and atomic charges, DFT helps to understand the collector's reactivity. researchgate.net These calculations can support experimental findings by providing a theoretical basis for the observed flotation performance and adsorption mechanisms. mdpi.comresearchgate.net For example, DFT can be used to explore the geometric configurations and electronic structures of thiocarbamates to understand their collecting power and selectivity. mdpi.com

Table 1: Key Parameters Obtained from DFT Calculations for Collector Analysis

| Parameter | Significance in Flotation |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons; related to chemisorption. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; relevant for back-bonding. |

| Mulliken Charges | Shows the charge distribution on atoms, identifying potential reactive sites. |

| Dipole Moment | Relates to the molecule's polarity and interaction with the aqueous phase. |

| Adsorption Energy | Quantifies the strength of the interaction between the collector and the mineral surface. |

Molecular Dynamics (MD) Simulations of Collector-Mineral Interfaces

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the collector-mineral-water system at an atomic scale. mdpi.com In a typical MD simulation, a supercell of the mineral's crystal structure is created, and the space between mineral slabs is filled with water molecules and collector molecules. mdpi.com Using a suitable force field to describe the interatomic forces, the simulation tracks the positions and velocities of all atoms over time. mdpi.com This methodology allows researchers to visualize and analyze the dynamic process of collector adsorption, the displacement of water molecules from the surface, and the resulting orientation of the collector molecules at the interface. MD simulations are crucial for understanding how factors like temperature and solution composition affect the stability and structure of the adsorbed collector layer. mdpi.com

Frontier Molecular Orbital Theory in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu In the context of flotation, the reaction is the adsorption of the collector onto the mineral surface. The HOMO of the collector, which indicates its ability to donate electrons, interacts with the LUMO of the metal site on the mineral surface. taylorandfrancis.com Conversely, the LUMO of the collector can accept electrons from the mineral's occupied orbitals. The energies and spatial distributions of these frontier orbitals, which can be calculated using DFT, determine the strength and nature of the chemical bond formed. nih.gov Therefore, FMO theory provides a powerful predictive tool for assessing the potential effectiveness of a collector like this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies in Flotation Performance

Structure-Activity Relationship (SAR) studies are essential for the rational design and optimization of flotation collectors. nih.gov These studies aim to establish a clear link between the molecular structure of a collector and its performance, including its collecting power and selectivity. mdpi.com For thiocarbamates, key structural features include the nature of the alkyl groups (both the O-linked and N-linked substituents). By systematically modifying these groups and correlating the changes with flotation results, it is possible to understand their influence on properties like hydrophobicity, steric hindrance, and electronic effects at the reactive sulfur center. nih.gov Computational methods like DFT are integral to SAR, as they can quantify electronic properties and provide a theoretical foundation for the experimentally observed relationships between structure and activity. mdpi.comresearchgate.net

Table 2: Conceptual Structure-Activity Relationships for Thiocarbamate Collectors

| Structural Modification | Potential Effect on Property | Consequence for Flotation Performance |

|---|---|---|

| Increase length of O-alkyl chain | Increased non-polar character | Enhanced hydrophobicity of the mineral surface, potentially stronger collection. |

| Increase branching of alkyl chain (e.g., isobutyl vs. n-butyl) | Increased steric hindrance near the binding site | May affect adsorption orientation and selectivity for certain mineral crystal faces. |

| Modify N-alkyl substituent | Alters electron density on the N and S atoms | Can tune the bond strength with the metal sulfide, impacting collecting power. mdpi.com |

Impact of N-Substituents on Collector Selectivity

The molecular structure of a collector, particularly the nature of its substituent groups, plays a critical role in determining its collecting power and selectivity in mineral flotation. In the case of this compound, the ethyl group attached to the nitrogen atom (N-substituent) significantly influences its electronic properties and, consequently, its interaction with mineral surfaces.

Research based on ab initio calculations has systematically investigated the effect of different N-substituent groups on the performance of O-isobutyl thionocarbamates as selective collectors for copper sulfide minerals. researchgate.net By analyzing properties such as the energies of frontier molecular orbitals and atomic charges, the reactive behavior of these compounds can be predicted. The study indicates that the N-substituent groupings have a profound effect on the flotation performance of thionocarbamates. researchgate.net

A key finding is the differentiation between the electron-donating ability and the feedback-electron-accepting ability conferred by various N-substituents. O-isobutyl-N-ethyl-thionocarbamate (IBETC) demonstrates the highest electron-donating ability among the studied analogues. researchgate.net This property is crucial for the formation of a covalent bond with metal atoms on the mineral surface. Conversely, substituents like acetyl and ethoxycarbonyl exhibit a much stronger feedback-electron-accepting ability. researchgate.net This dual interaction, involving both normal covalent bonding and back-donation covalent bonding, is particularly effective for minerals with specific electron configurations, such as copper, thereby enhancing selectivity against minerals like iron sulfides. researchgate.net

The theoretically determined order of these abilities highlights the distinct role of the ethyl group in this compound compared to other functional groups. researchgate.net

Table 1: Effect of N-Substituents on Electronic Properties of O-Isobutyl Thionocarbamates This table is based on findings from ab initio calculations.

| N-Substituent Group | Compound Abbreviation | Relative Electron-Donating Ability | Relative Feedback-Electron-Accepting Ability |

| Ethyl | IBETC | High | Low |

| Allyl | IBALTC | Medium | Medium |

| Acetyl | IBACTC | Low | High |

| Ethoxycarbonyl | IBECTC | Low | High |

Data sourced from ResearchGate. researchgate.net

Comparative Analysis with Structurally Analogous Thiocarbamates and Xanthates

The performance of this compound as a flotation collector is best understood through comparative analysis with other structurally related thiocarbamates and the widely used xanthate collectors.

Comparison with Analogous Thiocarbamates: Studies have shown that this compound can offer superior performance compared to its close structural analogue, O-Isopropyl-N-ethyl thionocarbamate (IPETC). In flotation tests on real copper ore samples, N-ethyl-O-isobutyl thiocarbamate demonstrated a better effect on copper concentration, achieving a 1.6% improvement over the isopropyl equivalent. mdpi.com This suggests that the seemingly minor change from an isopropyl to an isobutyl group in the O-alkyl position can have a measurable impact on flotation efficiency. mdpi.com

Comparison with Xanthates: Xanthates, such as Sodium Isobutyl Xanthate (SIBX) and Potassium Amyl Xanthate (PAX), are benchmark collectors in sulfide mineral flotation. Thiocarbamates like this compound generally exhibit greater selectivity, particularly against pyrite. cnfreereagent.com While xanthates are powerful collectors, their selectivity can be limited. O-Isopropyl-N-ethyl thionocarbamate (IPETC), a compound functionally similar to this compound, has shown superior collecting ability and selectivity for certain minerals compared to Sodium Ethyl Xanthate (SEX). mdpi.comdntb.gov.ua

Flotation efficiency tests have directly compared N-ethyl-O-isobutyl thiocarbamate with xanthates, indicating that the thiocarbamate achieves a higher concentration effect than both Potassium Amyl Xanthate and Potassium Isobutyl Xanthate. mdpi.com This enhanced selectivity is a key advantage of thiocarbamate collectors. They can effectively float target minerals like chalcopyrite while depressing iron sulfides such as pyrite, a separation that is often challenging with xanthates alone. cnfreereagent.comresearchgate.net The collecting power of thiocarbamates is strong, often requiring a lower dosage, and they exhibit faster flotation kinetics compared to xanthates. cnfreereagent.com

Table 2: Comparative Flotation Recovery for Chalcopyrite This table compiles data from various studies to show the relative performance of different collectors. Note that experimental conditions may vary between studies.

| Collector | Abbreviation | Chalcopyrite Recovery (%) | Mineral System |

| S-benzoyl O-isobutyl xanthate | BIBX | 90.84% | Pure Mineral |

| Sodium isopropyl xanthate | Na-iPrX | 85.83% | Pure Mineral |

| Thiohexanamide | THA | 84.65% | Pure Mineral |

| Sodium isobutyl xanthate | SIBX | 83.39% | Pure Mineral |

| O-isopropyl-N-ethyl-thionocarbamate | IPETC | 82.49% | Pure Mineral |

Data sourced from MDPI. mdpi.com

Synergistic Effects in Multi-Component Flotation Systems

In industrial flotation circuits, collectors are often used in mixtures to leverage synergistic effects, enhancing metallurgical performance beyond what can be achieved with a single reagent. This compound and similar thiocarbamates can be effectively used in combination with other collectors, most notably xanthates.

The combined use of a thiocarbamate and a xanthate, such as a blend of O-isopropyl-N-ethyl thionocarbamate (IPETC) and Potassium Amyl Xanthate (PAX), has been investigated for the flotation of nickel sulfide ores. doaj.org Such blends can capitalize on the distinct properties of each collector class: the strong, less selective collecting power of the xanthate and the higher selectivity of the thiocarbamate.

Environmental Transformation and Persistence in Aqueous and Terrestrial Systems

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. Key environmental factors such as water, sunlight, and reactive chemical species drive these transformation pathways.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH, temperature, and presence of catalysts in the aqueous environment.

Table 1: Factors Influencing Hydrolytic Degradation

| Factor | Description | Potential Impact on O-Isobutyl Ethylthiocarbamate |

|---|---|---|

| pH | The acidity or alkalinity of the water. | Hydrolysis rates for similar compounds are often pH-dependent, with faster degradation under strongly acidic or alkaline conditions. |

| Temperature | The ambient temperature of the water system. | Higher temperatures generally increase the rate of chemical reactions, potentially accelerating hydrolysis. |

| Catalysts | Presence of metal ions or other catalytic substances. | Certain dissolved substances in natural waters can catalyze hydrolytic reactions, influencing the degradation rate. |

Phototransformation, or photodegradation, is the alteration of a chemical substance by light. This process can occur through direct absorption of light energy by the compound (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis or photocatalysis).

Direct photolysis occurs when a chemical absorbs photons of a specific wavelength, leading to an excited state that can result in the cleavage of chemical bonds. For this to occur, the chemical's absorption spectrum must overlap with the spectrum of solar radiation reaching the Earth's surface.

Specific data on the light absorption properties and quantum yield for the direct photolysis of this compound are not available. A closely related compound, O-isopropyl-N-ethylthionocarbamate (IPETC), has been reported to be photochemically stable under UV-A light in the absence of a photocatalyst. This suggests that direct photolysis may not be a significant degradation pathway for this class of compounds.

Photocatalytic oxidation is an advanced oxidation process (AOP) that involves the generation of highly reactive species, such as hydroxyl radicals (•OH), in the presence of a photocatalyst (like titanium dioxide, TiO₂, or iron salts) and a light source. These radicals can then degrade organic pollutants.

While specific studies on this compound are absent, research on the similar compound IPETC shows it can be efficiently degraded through photocatalytic oxidation in the presence of iron salts and either solar or artificial UV-A light. The process leads to the formation of various intermediates and can result in the complete mineralization of the organic compound to carbon dioxide.

Table 2: Principles of Photocatalytic Oxidation

| Step | Description |

|---|---|

| Activation | A semiconductor photocatalyst absorbs photons, generating electron-hole pairs. |

| Radical Formation | The electron-hole pairs react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). |

| Degradation | The ROS attack the organic pollutant, breaking it down into smaller, less complex molecules, and potentially to CO₂, water, and mineral acids. |

Fenton and Fenton-like reactions are another category of AOPs that utilize ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate powerful oxidizing species, primarily hydroxyl radicals. This process is effective in degrading a wide range of organic contaminants in water.

There is no specific research available on the degradation of this compound via Fenton-type reactions. However, studies conducted on the analogous compound, IPETC, have demonstrated that Fenton-type oxidation is an effective method for its removal from water. The reaction leads to the formation of intermediates, with O-isopropyl N-ethylcarbamate being a primary initial product, which is then subject to further degradation. The process can ultimately lead to complete mineralization.

Table 3: Key Components of Fenton's Reagent

| Component | Role |

|---|---|

| Ferrous Iron (Fe²⁺) | Acts as a catalyst, reacting with hydrogen peroxide to generate hydroxyl radicals. |

| Hydrogen Peroxide (H₂O₂) | The source of the reactive oxygen species. |

| Hydroxyl Radical (•OH) | A highly reactive, non-selective oxidant that attacks the organic molecule, initiating its degradation. |

Phototransformation Processes

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process for the removal of organic pollutants from soil and water.

Specific studies on the biodegradation of this compound have not been identified in the reviewed literature. For biodegradation to occur, a microbial population capable of metabolizing the compound must be present under suitable environmental conditions (e.g., pH, temperature, oxygen levels, and nutrient availability). In specialized environments like mineral processing wastewater, conditions such as the presence of heavy metals or extreme pH can inhibit microbial activity, making biotic degradation a very slow or negligible process.

Microbial Degradation in Water and Soil

This compound is considered to be readily biodegradable and is not expected to persist in the environment europa.eu. Regulatory assessments indicate that the substance undergoes significant microbial degradation. In a study examining its ready biodegradability, approximately 74% of the compound was degraded over a 28-day period europa.eu.

This susceptibility to breakdown is reflected in its environmental half-life estimates, which are below key regulatory thresholds for persistence. The compound's half-life is estimated to be less than 40 days in freshwater and less than 120 days in soil europa.eu. This rapid degradation prevents the long-term accumulation of the substance in these environmental compartments.

Environmental Persistence of this compound

| Parameter | Finding | Source |

|---|---|---|

| Ready Biodegradability (28 days) | ~74% degradation | europa.eu |

| Persistence Conclusion | Not considered persistent | europa.eu |

| Half-life in Fresh/Estuarine Water | < 40 days | europa.eu |

| Half-life in Soil | < 120 days | europa.eu |

Identification of Biodegradation Products

While this compound is known to be biodegradable, specific data identifying its primary transformation and mineralization products resulting from microbial action in soil and water are not extensively detailed in publicly available scientific literature. The identification of such products is a critical step in a complete environmental risk assessment, as it determines whether the degradation pathway leads to harmless substances (e.g., carbon dioxide, water) or to intermediate metabolites of potential concern.

Environmental Fate and Transport Modeling

Modeling the fate and transport of a chemical in the environment relies on key physical and chemical properties that govern its movement and distribution.

Adsorption and Desorption Characteristics in Soil (Koc values)

The soil organic carbon-water partition coefficient (Koc) is a critical parameter for predicting the mobility of a substance in soil. A high Koc value indicates a strong tendency to adsorb to soil particles, limiting leaching into groundwater, whereas a low value suggests higher mobility. Specific experimental Koc values for this compound are not available in the reviewed regulatory dossiers. This data is typically determined through batch equilibrium studies as described in OECD Test Guideline 106.

Volatilization Potential from Moist Surfaces

Distribution Modeling in Environmental Compartments (Air, Water, Soil, Sediment)

Environmental distribution modeling uses a compound's physical-chemical properties to predict its partitioning between air, water, soil, and sediment. Key inputs for these models include parameters like the octanol-water partition coefficient (Kow), which indicates bioaccumulation potential.

For this compound, the logarithm of the octanol-water partition coefficient (log Kow) has been calculated as 3.81 europa.eu. This value is used to estimate the bioconcentration factor (BCF), which is predicted to be 151.4 L/kg europa.eu. Based on these values, the substance is considered to have a limited potential to bioaccumulate and is not considered a B (bioaccumulative) or vB (very bioaccumulative) substance europa.eu. These parameters suggest that upon release into the environment, the compound is unlikely to build up to high concentrations in the tissues of aquatic organisms.

Bioaccumulation Potential of this compound

| Parameter | Value | Conclusion | Source |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.81 (calculated) | Limited potential to bioaccumulate; Not considered B or vB. | europa.eu |

| BCF (Bioconcentration Factor) | 151.4 L/kg (predicted) | europa.eu |

Advanced Oxidation Processes for Environmental Mitigation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant compounds. Common AOPs include ozonation, UV/H₂O₂, and Fenton-based reactions. While AOPs are effective for many industrial chemicals, specific research applying these technologies to the degradation of this compound has not been identified in the reviewed scientific literature.

Biochemical Mechanisms of Action in Plant Systems Non Clinical Focus

Molecular Basis of Interaction with Plant Metabolic Pathways

Thiocarbamate herbicides are recognized for their interference with several crucial metabolic processes in plants. The primary target is the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular structures.

A study on the thiocarbamate herbicide pebulate (B75496) and its sulfoxide (B87167) derivative demonstrated significant inhibition of VLCFA synthesis in both barley and wild oat shoots at concentrations of 25 microM and higher. nih.gov The sulfoxide form is believed to be the active metabolite responsible for herbicidal activity. inchem.org

| Herbicide | Plant Species | Effect on VLCFA Synthesis | Concentration |

| Pebulate | Barley, Wild Oat | Significant Inhibition | ≥25 µM |

| Pebulate sulfoxide | Barley, Wild Oat | Significant Inhibition | ≥25 µM |

Cellular Responses to O-Isobutyl Ethylthiocarbamate Exposure

The cellular consequences of exposure to thiocarbamate herbicides are a direct result of the disruption of vital metabolic pathways. These disruptions lead to a cascade of events that compromise cellular integrity and function.

The inhibition of VLCFA synthesis by thiocarbamates has profound effects on cellular integrity. VLCFAs are crucial components of cell membranes, the cuticle, and suberin. A reduction in these lipids can lead to improperly formed cell membranes, increased permeability, and a compromised protective outer layer. nih.gov This can result in leakage of cellular contents and an inability to maintain proper ion gradients, ultimately leading to cell death. The compromised cuticle also makes the plant more susceptible to environmental stresses.

The primary molecular targets of thiocarbamate herbicides within plant cells are the enzymes involved in fatty acid elongation. nih.gov While the precise binding sites and interactions for this compound have not been specifically elucidated, the general mechanism for thiocarbamates involves the disruption of these key enzymes. The active form of many thiocarbamates is believed to be the sulfoxide metabolite, which is formed within the plant. inchem.org This metabolite can then interact with and inhibit the target enzymes.

Interactions with Biological Targets via Molecular Docking

Molecular docking studies provide a computational approach to understanding the potential interactions between a ligand, such as a herbicide, and its biological target, typically an enzyme. While no specific molecular docking studies for this compound were found, research on related dithiocarbamate (B8719985) compounds offers insights into their binding potential with plant enzymes.

A molecular docking study investigated the interaction of dimethyldithiocarbamate (B2753861) (MDTC), diethyldithiocarbamate (B1195824) (EDTC), and pyrrolidinedithiocarbamate (PDTC) with jack-bean urease, a metalloenzyme containing two nickel ions in its active site. daneshyari.com Urease is involved in nitrogen metabolism in plants. The study calculated the electrostatic intermolecular energy for each compound within the different enzyme domains to determine the active sites for the inhibitors. daneshyari.com

The lowest electrostatic intermolecular energy for all three compounds was found within the C-terminal (αβ)8 domain, which contains the Tyr442 residue corresponding to the enzymatic catalytic site. daneshyari.com The study found that EDTC and PDTC had similar electrostatic intermolecular energies, while MDTC had a comparatively higher energy. daneshyari.com This suggests that the stability of the interaction increases with the carbon chain length of the dithiocarbamate. daneshyari.com

| Compound | Target Enzyme | Key Finding |

| Diethyldithiocarbamate (EDTC) | Jack-bean Urease | Binds to the C-terminal (αβ)8 domain, the enzymatic catalytic site. |

| Pyrrolidinedithiocarbamate (PDTC) | Jack-bean Urease | Binds to the C-terminal (αβ)8 domain, the enzymatic catalytic site. |

| Dimethyldithiocarbamate (MDTC) | Jack-bean Urease | Higher electrostatic intermolecular energy compared to EDTC and PDTC, suggesting a less stable interaction. |

These findings, while not directly related to amino acid biosynthesis, demonstrate the potential for thiocarbamate-type compounds to interact with and inhibit plant enzymes. Further molecular docking studies specifically targeting the enzymes of the VLCFA biosynthesis pathway would be necessary to elucidate the precise binding mechanism of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques are indispensable for separating O-Isobutyl ethylthiocarbamate from complex mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In research and industrial settings, GC/MS is routinely employed to confirm the identity of the synthesized product and to accurately assess its purity. The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

Research on the synthesis of N-alkyl-O-isobutyl thiocarbamates has utilized GC to determine the purity of the final products. For instance, in optimized synthesis procedures, the purity of N-ethyl-O-isobutyl thiocarbamate was determined to be as high as 98.9%. researchgate.net This high level of purity is crucial for ensuring the reliability of subsequent studies and applications. The mass spectrum provides definitive structural information, confirming that the desired thiocarbamate has been synthesized.

Table 1: Purity Assessment of a Thiocarbamate by GC

| Compound | Synthesis Method | Purity (%) |

|---|

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound synthesis, HPLC can be a valuable tool for reaction monitoring. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of the product.

This real-time analysis allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of this compound. The chromatograms obtained from HPLC provide quantitative data on the concentration of each species in the reaction mixture, offering a detailed kinetic profile of the synthesis. While specific HPLC methods for monitoring the synthesis of this compound are not extensively detailed in the provided search results, the technique is a standard and powerful method for such applications in synthetic organic chemistry.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its interactions with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the precise assignment of each proton in the molecule.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment, allowing for the identification of carbonyl, alkyl, and other carbon types.

Table 2: Expected NMR Data for Thiocarbamate Structures

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | -O-CH₂ -CH(CH₃)₂ | ~3.8 - 4.2 |

| ¹H | -CH₂-CH (CH₃)₂ | ~1.8 - 2.2 |

| ¹H | -CH( CH₃ )₂ | ~0.9 - 1.1 |

| ¹H | -NH-CH₂ -CH₃ | ~3.2 - 3.6 |

| ¹H | -CH₂-CH₃ | ~1.1 - 1.3 |

| ¹³C | C =S | ~180 - 200 |

| ¹³C | -O-CH₂ - | ~70 - 80 |

| ¹³C | -CH (CH₃)₂ | ~28 - 35 |

| ¹³C | -CH(CH₃ )₂ | ~18 - 22 |

| ¹³C | -NH-CH₂ - | ~40 - 50 |

| ¹³C | -CH₂-CH₃ | ~14 - 18 |

Note: These are general expected ranges and actual values can vary based on the specific molecule and solvent.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption Studies

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for the N-H bond, C-H bonds of the alkyl groups, the C-O bond, and the C=S (thiocarbonyl) bond. The presence and position of these bands confirm the successful synthesis of the thiocarbamate structure.

Furthermore, FTIR spectroscopy is a powerful tool for studying the adsorption of thiocarbamates onto various surfaces, such as mineral particles. In such studies, the changes in the vibrational frequencies of the thiocarbamate molecule upon adsorption can provide insights into the nature of the interaction. For example, shifts in the C=S or C-O stretching frequencies can indicate whether the molecule is chemisorbed or physisorbed to the surface and which atoms are involved in the bonding.

Table 3: Characteristic FTIR Absorption Bands for Thiocarbamates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=S (thiocarbonyl) | Stretching | 1020 - 1250 |

| C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Monitoring and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

UV-Vis spectroscopy can be employed to monitor the degradation of this compound, for instance, under photocatalytic conditions. As the molecule degrades, its electronic structure changes, leading to a decrease in its characteristic absorbance or the appearance of new absorption bands corresponding to the degradation products. By monitoring these changes over time, the kinetics of the degradation process can be determined.

The electronic properties of this compound, such as the energy of its electronic transitions, can also be investigated using UV-Vis spectroscopy. The presence of the thiocarbonyl group (C=S) and the non-bonding electrons on the nitrogen and oxygen atoms give rise to n → π* and π → π* electronic transitions, which are observable in the UV region of the electromagnetic spectrum.

X-ray Photoelectron Spectroscopy (XPS) in Surface Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique capable of providing detailed information about the elemental composition and chemical states of atoms on the top 5-10 nanometers of a material's surface. wikipedia.org This makes it an invaluable tool for investigating the adsorption mechanisms of flotation collectors, such as O-alkyl ethylthiocarbamates, onto mineral surfaces. By analyzing the kinetic energies of photoelectrons emitted from a sample when irradiated with X-rays, XPS can identify the elements present on the surface and, more importantly, determine their oxidation states and bonding environments through subtle shifts in these energies, known as chemical shifts. wikipedia.orgmst.or.jp

In the context of this compound and its analogs like O-isopropyl-N-ethyl thionocarbamate (IPETC), XPS studies are crucial for elucidating how these collector molecules interact with and attach to the surfaces of sulfide (B99878) minerals, such as those of copper. researchgate.net Research in this area focuses on analyzing the high-resolution spectra of key elements within the thiocarbamate molecule (Carbon, Nitrogen, Oxygen, and Sulfur) and the mineral surface (e.g., Copper, Iron, Sulfur) before and after the adsorption process.

Detailed research findings from XPS analyses of the closely related collector, O-isopropyl-N-ethyl thionocarbamate (IPETC), on various copper sulfide minerals reveal a complex adsorption mechanism. The studies show that the interaction is primarily governed by the sulfur atom of the thiocarbamate group bonding directly with copper atoms on the mineral surface. researchgate.net

For instance, XPS analysis has demonstrated that on surfaces like chalcocite, covellite, chalcopyrite, and bornite, the collector can be present in multiple forms. researchgate.net A portion of the collector chemisorbs to the surface, forming a direct Cu-S bond. This is evidenced by shifts in the binding energies of the S 2p and Cu 2p electrons. Concurrently, a significant portion of the collector may be present as a protonated, physically adsorbed layer (HIPETC) on top of the initial chemisorbed layer. researchgate.net The relative amounts of these chemisorbed and physisorbed species can be quantified by deconvolution of the high-resolution N 1s and S 2p XPS spectra.

The table below summarizes typical findings from XPS studies on the adsorption of IPETC on copper mineral surfaces, which serves as a model for the behavior of this compound.

| Element | XPS Peak | Observation on Mineral Surface | Interpretation |

| Sulfur | S 2p | Appearance of a new peak or a shoulder at a different binding energy compared to the mineral's native sulfur. | Indicates the formation of a bond between the thiocarbamate's sulfur and the mineral surface, typically a copper atom. researchgate.net |

| Nitrogen | N 1s | Can be resolved into two components. | One component corresponds to the deprotonated nitrogen in the chemisorbed collector (IPETC⁻), while the other corresponds to the protonated nitrogen in the physically adsorbed collector (HIPETC). researchgate.net |

| Copper | Cu 2p | Minimal change in the primary Cu(I) sulfide peak. | Suggests that the collector adsorbs onto the existing copper sulfide surface without significantly altering its oxidation state. The interaction is directly with surface copper atoms. researchgate.net |

| Carbon | C 1s | Increase in intensity and presence of components associated with the alkyl and thiocarbamate groups. | Confirms the presence of the collector molecule on the surface. |

These detailed XPS investigations are fundamental to understanding the selective nature of thiocarbamate collectors in the flotation process. By precisely identifying the chemical species at the solid-liquid interface, researchers can better understand and optimize the conditions for mineral separation. The technique has shown, for example, that the collector's affinity and adsorption mechanism can vary significantly between different copper sulfide minerals and other gangue minerals like pyrite (B73398), which is key to its selectivity. researchgate.net

Future Research Directions and Unexplored Avenues for O Isobutyl Ethylthiocarbamate

Development of Sustainable Synthesis Protocols and Green Chemistry Integration

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. For O-Isobutyl ethylthiocarbamate, research is steering towards more sustainable and efficient synthesis protocols.

A significant advancement has been the development of "one-pot" synthesis methods. mdpi.comresearchgate.net Traditional syntheses often require the isolation of intermediate compounds, such as O-alkyl chlorothioformates, which can be a multi-step and resource-intensive process. mdpi.com One-pot procedures, which combine multiple reaction steps without isolating intermediates, offer a streamlined alternative. mdpi.comchemistryviews.orgresearchgate.net This approach simplifies the production process, leading to techno-economical benefits and a reduced environmental impact. mdpi.com Research has demonstrated that optimizing parameters like molar ratios, reaction time, and temperature in a one-pot synthesis can lead to high yields (over 80%) and purity (over 98%) of N-ethyl-O-isobutyl thiocarbamate. mdpi.comresearchgate.net

The integration of green chemistry principles extends to solvent use. Future research should focus on minimizing or replacing hazardous organic solvents. Studies have shown the potential of using recyclable solvents, such as xylene, which can be recovered by distillation after the reaction and reused in subsequent synthesis batches. mdpi.com Further exploration into alternative, environmentally benign solvent systems, such as deep eutectic solvents or even solvent-free reaction conditions, presents a promising avenue for making the production of this compound truly sustainable. ccerci.ac.irresearchgate.net

Table 1: Comparison of Synthesis Approaches for Thiocarbamates

| Synthesis Approach | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Multi-Step | Involves isolation of intermediates (e.g., alkyl chlorothioformates). mdpi.com | Allows for purification at each stage. | Process intensification to reduce steps and waste. |

| One-Pot Synthesis | Combines chlorination and aminolysis without isolating intermediates. mdpi.comresearchgate.net | Increased efficiency, reduced waste, simplified process, lower environmental impact. mdpi.comresearchgate.net | Optimization for a wider range of thiocarbamates; reducing catalyst loading. |

| Green Solvent Integration | Utilizes recyclable solvents like xylene or explores novel green solvents. mdpi.comccerci.ac.ir | Minimizes solvent waste and associated disposal costs. seppure.com | Development of protocols using bio-derived solvents or solvent-free conditions. |

Advanced Understanding of Multi-Mineral Flotation Selectivity

This compound and its analogs, like O-isopropyl-N-ethyl thionocarbamate (IPETC), are valued for their ability to selectively float copper and zinc sulfide (B99878) minerals away from other sulfides, particularly pyrite (B73398). researchgate.netresearchgate.net However, as ore bodies become more complex and lower in grade, the need for collectors with even greater selectivity becomes critical. Future research must delve deeper into the fundamental mechanisms governing its interaction with various mineral surfaces.

The adsorption of thionocarbamates on sulfide minerals is known to be a form of chemisorption, where the sulfur atom of the collector interacts directly with metal ions (e.g., copper) on the mineral surface. researchgate.netustb.edu.cn This interaction forms a hydrophobic layer, enabling the mineral to attach to air bubbles and float. The selectivity for copper sulfides over pyrite is a key advantage. researchgate.net However, the precise nature of this selective adsorption on a wider range of minerals found in polymetallic ores is not fully understood.

Future studies should employ advanced surface-sensitive techniques and computational modeling, such as Density Functional Theory (DFT), to map the adsorption energies and configurations of this compound on various mineral faces (e.g., chalcopyrite, sphalerite, galena, pyrite, arsenopyrite). mdpi.comdntb.gov.ua Such studies can elucidate why it adsorbs more strongly to certain minerals than others, providing a molecular-level basis for its selectivity. mdpi.com This knowledge will be instrumental in designing next-generation collectors with tailored selectivity for specific and challenging mineral separations, ultimately improving recovery rates and reducing the environmental footprint of mining operations.

Comprehensive Elucidation of Environmental Transformation Pathways and Products

The widespread use of flotation reagents necessitates a thorough understanding of their environmental fate and potential transformation products. usgs.gov While this compound is essential for mineral processing, its journey beyond the plant—into tailings and wastewater—requires significant investigation. nih.gov

Research on the closely related O-isopropyl-N-ethylthionocarbamate (IPETC) provides initial insights. Studies show that IPETC is relatively stable under direct photolysis but can be degraded via several advanced oxidation processes (AOPs). nih.govmdpi.com These include:

Photooxidation: In the presence of iron salts (which are common in mining wastewater) and sunlight or UV-A light, IPETC undergoes degradation. nih.govmdpi.com

Fenton-type Oxidation: A mixture of hydrogen peroxide and iron salts, which generates highly reactive hydroxyl radicals, can also effectively break down the compound. nih.gov

Oxidation with Hypochlorite (B82951): Treatment with sodium hypochlorite leads to rapid reaction, transforming the thionocarbamate. nih.gov

A crucial area for future research is the identification of the resulting transformation products (TPs). nih.govresearchgate.netmdpi.com Oxidation of IPETC has been shown to yield O-isopropyl N-ethylcarbamate as a principal product, where the sulfur atom is replaced by an oxygen atom. nih.gov This is significant because some simple carbamates are suspected carcinogens. nih.gov Furthermore, studies on the aerobic biodegradation of ethylthionocarbamate suggest it is poorly degradable by microorganisms, which could lead to its persistence in the environment if not actively treated. researchgate.net

Future work must focus specifically on this compound to map its complete degradation pathways under various environmentally relevant conditions (aerobic, anaerobic, photolytic). mdpi.com This includes identifying all major TPs, assessing their own toxicity and persistence, and developing effective wastewater treatment strategies to ensure their complete mineralization.

Table 2: Potential Environmental Transformation Processes for Thiocarbamates

| Process | Description | Key Findings & Research Gaps |

|---|---|---|

| Photodegradation | Degradation by light. | Thionocarbamates are stable to direct UV-A light but degrade in the presence of photocatalysts like iron salts. nih.govmdpi.com The specific pathways for the isobutyl variant are unknown. |

| Advanced Oxidation | Use of strong oxidizing agents (e.g., Fenton's reagent, hypochlorite). nih.gov | Effective in degrading the parent compound. nih.gov Leads to formation of carbamate (B1207046) TPs; the full range of products and their toxicity needs elucidation. nih.gov |

| Biodegradation | Breakdown by microorganisms. | Studies indicate ethylthionocarbamate is poorly biodegradable under aerobic conditions. researchgate.net Research on anaerobic degradation and specific microbial consortia for this compound is needed. |

Deeper Insights into Molecular-Level Biochemical Interactions in Relevant Biological Systems

Understanding the potential biochemical interactions of this compound is paramount for a complete toxicological profile and for ensuring environmental and human safety. Currently, specific data on this compound is scarce, and much of the understanding is inferred from the broader class of thiocarbamates and dithiocarbamates.

Thiocarbamates are known to be biologically active. chemistryviews.org A proposed mechanism of toxicity for some thiocarbamates involves metabolism into reactive sulfoxide (B87167) derivatives that can react with vital cellular components, specifically the sulfhydryl groups of amino acids and proteins. epa.gov Dithiocarbamates, a related class, are known to be potent enzyme inhibitors due to their strong metal-binding capacity, which can disrupt the function of metalloenzymes. nih.govresearchgate.net Thiocarbamates can also affect the cellular redox status, acting as either pro-oxidants or antioxidants depending on the cellular context, and may interfere with critical signaling pathways. taylorandfrancis.com

The precise biochemical mechanism of this compound has not been established. epa.gov Future research must move beyond general class assumptions and investigate this specific molecule. Key research questions include:

What are its primary metabolic pathways in relevant organisms (e.g., aquatic species, soil microbes)?

Does it or its metabolites interact with specific enzymes or protein targets?

What are its effects on cellular signaling and oxidative stress pathways?

Utilizing modern toxicological and molecular biology techniques, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to exposure. This deeper molecular understanding is essential for accurate risk assessment and for designing safer, more benign alternatives in the long term.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.